molecular formula C13H10N2O4 B8563862 N-hydroxy-4-nitro-N-phenylbenzamide

N-hydroxy-4-nitro-N-phenylbenzamide

Cat. No.: B8563862
M. Wt: 258.23 g/mol
InChI Key: JCLYNMPVVXQIJI-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.229 g/mol . It is characterized by a density of 1.437 g/cm³ and a boiling point of 468.6ºC at 760 mmHg . This compound belongs to the class of N-substituted aminobenzamides, which have been identified in scientific research as a valid scaffold for the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme . DPP-IV is a key target in metabolic disease research, as its inhibition can lead to better control of blood sugar levels, making it a pivotal pathway for antidiabetic research . The structure of this hydroxamic acid derivative makes it a valuable intermediate or building block in organic synthesis and medicinal chemistry research for constructing novel bioactive molecules . As with any chemical of this nature, proper safety protocols should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Keep in a dark place, sealed in a dry environment at room temperature .

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-hydroxy-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C13H10N2O4/c16-13(14(17)11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(18)19/h1-9,17H

InChI Key

JCLYNMPVVXQIJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties
N-Hydroxy-4-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ -NO₂ (para), -NHOH (N-linked) Not reported High thermal stability, hydrogen bonding
N-(4-Hydroxyphenyl)-4-nitrobenzamide C₁₃H₁₀N₂O₄ -NO₂ (para), -OH (phenyl) Not reported Planar structure (90% planarity), N–H···O and O–H···O hydrogen bonds
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ -Br (para), -NO₂ (ortho) Not reported Bromine enhances lipophilicity; asymmetric unit with two molecules
N-(4-Decylphenyl)-2-hydroxy-4-nitrobenzamide C₂₃H₂₉N₂O₄ -NO₂ (para), -OH (meta), C₁₀H₂₁ (alkyl) Not reported Long alkyl chain increases hydrophobicity
Key Observations :
  • N-Hydroxy vs. Hydroxyphenyl: The N-hydroxy group in the target compound enables stronger intramolecular hydrogen bonding compared to the phenolic -OH in N-(4-hydroxyphenyl)-4-nitrobenzamide .
  • Nitro Group Position : Ortho-substituted nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) reduce symmetry and alter crystallization patterns compared to para-substituted analogues .
  • Lipophilicity: Alkyl chains (e.g., in N-(4-decylphenyl)-2-hydroxy-4-nitrobenzamide) enhance solubility in non-polar solvents, whereas the phenyl group in the target compound favors aromatic interactions .

Thermal and Chemical Stability

  • This compound : Exhibits high thermal stability (boiling point ~468°C), attributed to resonance stabilization of the nitro group and hydrogen-bonded networks .
  • N-(4-Hydroxyphenyl)-4-nitrobenzamide : Shows superior thermal oxidation stability due to planar molecular geometry and extensive O–H···O hydrogen bonding, making it suitable for high-performance polymers .

Hydrogen Bonding and Crystallography

  • Target Compound : Predicted to form N–H···O and O–H···O bonds, similar to N-(4-hydroxyphenyl)-4-nitrobenzamide, which crystallizes in layers along the [1 0 1] direction .
  • 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits weaker hydrogen bonding due to steric hindrance from ortho-nitro and bromo groups, leading to less ordered crystalline phases .

Q & A

Q. What are the recommended synthetic protocols for N-hydroxy-4-nitro-N-phenylbenzamide, and how can purity be optimized?

this compound can be synthesized via condensation reactions involving hydroxylamine derivatives and substituted benzoyl chlorides. A typical method involves reacting 4-nitro-N-phenylbenzoyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) in a polar aprotic solvent like DMF or THF . Post-synthesis, high-performance liquid chromatography (HPLC) is critical for purification, as residual nitro-group byproducts may persist. Purity optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to resolve aromatic proton environments and nitro/hydroxyl group interactions. For example, the hydroxylamine proton typically appears as a broad singlet near δ 9–10 ppm in DMSO-d₆ . Mass spectrometry (ESI-TOF or HRMS) is essential to verify the molecular ion peak (expected m/z 258.23 for C₁₃H₁₀N₂O₄) and rule out fragmentation artifacts .

Q. What safety precautions are critical when handling this compound?

this compound may generate hazardous dust. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. Avoid skin/eye contact (S24/25) and inhalation (S22) due to potential irritant properties. Waste disposal must follow institutional guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Hydrogen-bonding networks in this compound can be analyzed using SHELXL or WinGX for small-molecule refinement. Graph-set analysis (e.g., Etter’s rules) helps categorize motifs like R₂²(8) rings or chains, resolving discrepancies between experimental and computational models . High-resolution X-ray diffraction data (≤ 0.8 Å) is recommended to minimize thermal motion artifacts, which may obscure weak O–H···O interactions .

Q. What strategies address low yields in large-scale synthesis?

Low yields often arise from nitro-group reduction side reactions. Mitigation strategies include:

  • Catalytic optimization : Use Pd/C or Raney Ni under controlled hydrogen pressure to suppress over-reduction.
  • Solvent effects : Switch to dichloromethane (DCM) to reduce polarity-driven side reactions.
  • Temperature control : Maintain reactions below 50°C to prevent decomposition .

Q. How do computational methods complement experimental data for this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrophilic/nucleophilic sites, such as the nitro group’s para-directing effects. Compare computed IR spectra with experimental data to validate hydrogen-bonding interactions. Molecular docking studies can further explore its potential as a pharmacophore in enzyme inhibition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphism can be assessed via:

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) unique to each polymorph.
  • Raman spectroscopy : Resolve lattice vibration differences, particularly in nitro-group stretching modes (~1350 cm⁻¹) .

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